1-(3-Ethoxy-5-ethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-5-ethylphenyl)propan-2-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by the presence of an ethoxy group and an ethyl group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ advanced catalytic systems and precise control of reaction parameters to achieve large-scale production efficiently .
Chemical Reactions Analysis
1-(3-Ethoxy-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl ring are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3-Ethoxy-5-ethylphenyl)propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .
Comparison with Similar Compounds
1-(3-Ethoxy-5-ethylphenyl)propan-2-one can be compared with other similar compounds, such as phenylacetone and benzyl methyl ketone. These compounds share structural similarities but differ in their functional groups and chemical properties :
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties .
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(3-ethoxy-5-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O2/c1-4-11-7-12(6-10(3)14)9-13(8-11)15-5-2/h7-9H,4-6H2,1-3H3 |
InChI Key |
MHOONVSYXGJMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OCC)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.